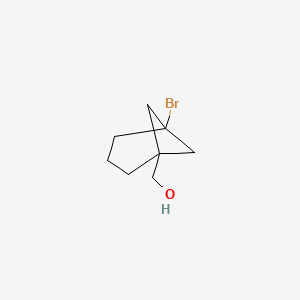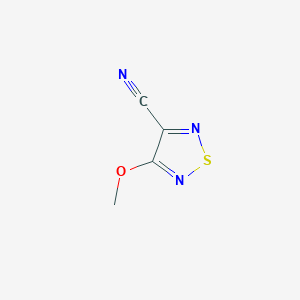![molecular formula C26H27N3 B12842849 a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile](/img/structure/B12842849.png)
a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile is an organic compound known for its unique chemical structure and properties. This compound features two dimethylamino groups attached to phenyl rings, which are further connected to an ethenylbenzeneacetonitrile core. The presence of these functional groups imparts distinct chemical and physical characteristics to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with appropriate reagents to form the desired product. The reaction conditions often involve the use of strong bases or acids, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors, precise temperature control, and high-purity reagents are common practices to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[4-(dimethylamino)phenyl]methanone: Shares similar structural features but differs in the core structure.
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile.
4-(dimethylamino)phenyl]squaraine: Another compound with dimethylamino groups but with different applications
Uniqueness
This compound is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C26H27N3 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2,2-bis[4-(dimethylamino)phenyl]-2-(4-ethenylphenyl)acetonitrile |
InChI |
InChI=1S/C26H27N3/c1-6-20-7-9-21(10-8-20)26(19-27,22-11-15-24(16-12-22)28(2)3)23-13-17-25(18-14-23)29(4)5/h6-18H,1H2,2-5H3 |
InChI-Schlüssel |
OLFZUYSRRMASEX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)




![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)



